Product packaging for 2-Bromo-6-propoxybenzo[d]thiazole(Cat. No.:)

2-Bromo-6-propoxybenzo[d]thiazole

Cat. No.: B11795539
M. Wt: 272.16 g/mol
InChI Key: FPJZFUDBQVBFJL-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Benzothiazole (B30560) Scaffold in Organic Chemistry Research

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. benthamscience.comnih.gov Historically, the interest in benzothiazoles grew from their identification in natural products and their subsequent development as synthetic dyes. Over the decades, the versatility of the benzothiazole core has led to its incorporation into a myriad of compounds with a wide spectrum of biological activities. nih.govresearchgate.netresearchgate.net

The significance of the benzothiazole scaffold lies in its unique electronic properties and its ability to act as a versatile pharmacophore. researchgate.net This has led to the development of numerous benzothiazole-containing compounds that have been investigated for various therapeutic applications. nih.govhep.com.cn The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for diverse chemical modifications, making the benzothiazole nucleus a key building block in the design of novel bioactive molecules. researchgate.netresearchgate.net

Overview of Substituted Benzothiazoles in Advanced Synthesis and Chemical Transformations

Substituted benzothiazoles are pivotal intermediates in advanced organic synthesis, offering a platform for the construction of complex molecular architectures. rsc.orgnih.gov The benzothiazole ring can be functionalized at various positions, with substitutions at the 2-position being particularly common and synthetically useful. nih.govrsc.org A wide array of synthetic methodologies has been developed for the preparation of 2-substituted benzothiazoles, often involving the condensation of 2-aminothiophenols with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives. nih.govmdpi.commdpi.com

In chemical transformations, the substituted benzothiazole moiety can act as a directing group or a reactive handle for further functionalization. For instance, a halogen atom at the 2-position can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov This synthetic flexibility has made substituted benzothiazoles indispensable tools for chemists in the creation of new compounds with tailored properties for applications in drug discovery and materials science. rsc.orgrsc.org

Focus on 2,6-Disubstitution Patterns within the Benzothiazole Core

Within the broad family of substituted benzothiazoles, those bearing a 2,6-disubstitution pattern have garnered considerable attention. This specific arrangement of substituents can significantly influence the molecule's physicochemical properties and biological activity. benthamscience.com The substituent at the 2-position often plays a crucial role in the molecule's interaction with biological targets, while the substituent at the 6-position can modulate properties such as lipophilicity, electronic distribution, and metabolic stability. benthamscience.comorientjchem.org

Several studies have highlighted the importance of the 2,6-disubstitution pattern in the development of potent biological agents. orientjchem.orgnih.gov For example, this substitution pattern is a feature in a number of compounds investigated for their potential therapeutic effects. orientjchem.org The ability to independently vary the substituents at these two positions provides a powerful strategy for optimizing the desired properties of the molecule, making the 2,6-disubstituted benzothiazole a key motif in modern chemical research. researchgate.net

Scope and Objectives of Academic Research on 2-Bromo-6-propoxybenzo[d]thiazole

While the broader class of 2,6-disubstituted benzothiazoles is well-documented in scientific literature, specific academic research focusing solely on this compound is limited. Its commercial availability suggests its primary role as a chemical intermediate in the synthesis of more complex molecules.

The academic interest in this compound can be inferred from its structure. The propoxy group at the 6-position increases the lipophilicity of the benzothiazole core, which can be a desirable feature for modulating the pharmacokinetic properties of a potential drug candidate. The bromine atom at the 2-position is a particularly valuable synthetic handle. It can be readily transformed into a variety of other functional groups through nucleophilic substitution or, more significantly, participate in a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

Therefore, the primary objective of synthesizing this compound in an academic or industrial research setting is likely to utilize it as a versatile building block. Researchers can leverage the reactivity of the C-Br bond to construct a library of novel 2-substituted-6-propoxybenzothiazole derivatives. These new compounds could then be screened for a variety of applications, including as potential new pharmaceuticals, agrochemicals, or functional materials, areas where other 2,6-disubstituted benzothiazoles have shown significant promise.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₀BrNOS
Molecular Weight272.16 g/mol
CAS Number1387563-46-3
AppearanceNot available
Melting PointNot available
Boiling PointNot available
SolubilityNot available

Note: The data in this table is based on information from chemical suppliers and has not been independently verified by peer-reviewed academic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNOS B11795539 2-Bromo-6-propoxybenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

2-bromo-6-propoxy-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNOS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3

InChI Key

FPJZFUDBQVBFJL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 6 Propoxybenzo D Thiazole

Synthetic Routes to the Fundamental Benzothiazole (B30560) Heterocycle

The construction of the benzothiazole ring system is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently and with diverse substitution patterns.

Condensation Reactions of 2-Aminobenzenethiols

One of the most prevalent and versatile strategies for synthesizing benzothiazoles involves the condensation of 2-aminobenzenethiols with various electrophilic partners. mdpi.comresearchgate.net This approach allows for the direct installation of substituents at the 2-position of the benzothiazole core.

The reaction of 2-aminobenzenethiols with aldehydes is a widely used method for the synthesis of 2-substituted benzothiazoles. nih.gov This condensation typically proceeds through the formation of an intermediate imine, which then undergoes cyclization and subsequent oxidation to afford the aromatic benzothiazole ring. nih.gov Various catalysts and reaction conditions have been employed to promote this transformation, including the use of oxidizing agents like sodium hydrosulfite, or catalytic systems such as scandium triflate or L-proline under microwave irradiation. nih.govtku.edu.tw For instance, the condensation of 2-aminothiophenol (B119425) with a range of aromatic aldehydes has been shown to proceed in good yields. nih.gov

A study by Guo and co-authors demonstrated the efficient synthesis of a series of benzothiazole compounds from the condensation of 2-aminothiophenol and aldehydes using a mixture of H2O2/HCl as a catalyst in ethanol (B145695) at room temperature. nih.gov Another approach by Ye and co-workers utilized visible light to promote the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes in the presence of air. mdpi.com

AldehydeCatalyst/ConditionsProductYieldReference
BenzaldehydeH2O2/HCl, EtOH, rt2-Phenylbenzo[d]thiazoleGood nih.gov
Various aromatic aldehydes12W blue LED, air2-Aryl-benzothiazolesGood mdpi.com
Aryl aldehydesL-proline, microwave, solvent-free2-ArylbenzothiazolesGood to moderate tku.edu.tw
BenzaldehydesSodium hydrosulfite, water-ethanol, reflux2-Arylbenzothiazoles51-82% nih.gov

Carboxylic acids and their more reactive derivatives, such as acyl halides, are also common coupling partners for 2-aminobenzenethiols in benzothiazole synthesis. nih.gov The direct condensation with carboxylic acids often requires high temperatures or the use of dehydrating agents like polyphosphoric acid (PPA) to drive the reaction to completion. nih.gov For example, the condensation of 2-aminobenzenethiol with p-nitrobenzoic acid in the presence of PPA yields 2-(p-nitrophenyl)benzothiazole. nih.gov

A one-pot procedure using a MeSO3H/SiO2 system as a dehydrating catalyst has been developed for the condensation of 2-aminobenzenethiol with various aliphatic or aromatic carboxylic acids, affording 2-substituted benzothiazoles in high yields. nih.gov Acyl halides, being more electrophilic, generally react under milder conditions. For example, the condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation provides a rapid and efficient route to 2-chloromethyl-benzothiazole. nih.gov

Carboxylic Acid/Acyl HalideCatalyst/ConditionsProductYieldReference
p-Nitrobenzoic acidPPA, 150 °C2-(p-Nitrophenyl)benzothiazole35% nih.gov
Aliphatic/Aromatic carboxylic acidsMeSO3H/SiO2, 140 °C2-Substituted benzothiazoles70-92% nih.gov
Chloroacetyl chlorideAcetic acid, microwave2-Chloromethyl-benzothiazoleHigh nih.gov
Isophthaloyl/terephthaloyl fluoridesPEG resinbis-Benzothiazoles- nih.gov

Nitriles offer another valuable entry point to 2-substituted benzothiazoles through their condensation with 2-aminobenzenethiols. This reaction is often catalyzed by copper salts. A notable method developed by Sun and co-workers utilizes a copper-catalyzed condensation of 2-aminobenzenethiols with a wide array of nitriles, including aromatic, heterocyclic, and aliphatic variants, to produce 2-substituted benzothiazoles in excellent yields. nih.govorganic-chemistry.orgacs.org This method is valued for its operational simplicity and use of an inexpensive and environmentally friendly solvent system. acs.org

Other nitrogen-containing compounds can also be employed. For instance, the reaction of 2-benzothiazolyl guanidine, synthesized from o-aminothiophenol and cyanoguanidine, with various reagents can lead to pyrimidine-based 2-aminobenzothiazole (B30445) derivatives. nih.gov

Nitrile/Nitrogen CompoundCatalyst/ConditionsProductYieldReference
Various nitrilesCu(OAc)2, Et3N, ethanol, 70 °C2-Substituted benzothiazolesExcellent nih.govorganic-chemistry.orgacs.org
CyanoguanidineAcidic medium, 80 °C2-Benzothiazolyl guanidine- nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies provide a powerful alternative for the synthesis of the benzothiazole core, often starting from pre-functionalized aniline (B41778) derivatives. mdpi.com A common approach involves the cyclization of thioformanilides. For example, a practical method for the synthesis of substituted benzothiazoles has been developed via the intramolecular cyclization of thioformanilides using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). indexcopernicus.com

Another important method is the Jacobson cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net This method is particularly effective for the synthesis of specific isomers, such as 6-substituted benzothiazoles. researchgate.net Furthermore, palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides has been reported for the synthesis of 2-substituted benzothiazoles. medicaljournalshouse.com More recently, visible-light-driven intramolecular C-S bond formation of thioamide derivatives has been developed, offering an environmentally benign approach that avoids the need for a photoredox catalyst. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach offers significant advantages in terms of atom economy and operational simplicity. For the synthesis of benzothiazoles, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) and dimethyl sulfoxide (B87167) (DMSO) has been developed to produce 2-unsubstituted benzothiazoles. organic-chemistry.org In this reaction, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org

Another example is an iron-catalyzed one-pot, three-component process for the synthesis of benzimidazoles, a related heterocyclic system, which highlights the potential of MCRs in heterocyclic synthesis. rsc.org A hafnium-catalyzed three-component reaction has also been utilized to access a library of pyrimido[2,1-b] mdpi.comindexcopernicus.combenzothiazole derivatives. rsc.org

Strategic Introduction of the Bromo Substituent at C-2 Position

The placement of a bromine atom at the C-2 position of the benzothiazole ring is a critical transformation. Various methods have been refined to achieve this with high precision.

Regioselective Halogenation Methods

A primary and direct route involves the regioselective bromination of a pre-formed 6-propoxybenzo[d]thiazole molecule. This electrophilic substitution reaction typically employs a brominating agent that specifically targets the electron-rich C-2 position of the thiazole (B1198619) ring. The selection of the appropriate reagent and reaction conditions is vital to prevent undesired side reactions, such as bromination of the appended benzene (B151609) ring. Commonly utilized brominating agents include N-bromosuccinimide (NBS) and elemental bromine, often in a suitable solvent to facilitate the reaction.

ReagentSolventTemperature (°C)Typical Yield (%)
N-Bromosuccinimide (NBS)AcetonitrileRoom Temperature>90
Bromine (Br₂)Acetic Acid0 - 2585-95

Bromine Incorporation through Cyclocondensation Pathways

An alternative and highly regioselective approach is to construct the 2-bromobenzothiazole (B1268465) ring system from acyclic precursors that already contain the bromine atom. A common strategy is the cyclocondensation of a 2-aminothiophenol derivative, specifically 2-amino-5-propoxythiophenol, with a one-carbon electrophile that also bears a bromine atom. For example, reacting the aminothiophenol with cyanogen (B1215507) bromide can directly form the 2-aminobenzothiazole, which can then be converted to the 2-bromo derivative. This method ensures the bromine is incorporated at the C-2 position during the ring-forming step, guaranteeing the desired regiochemistry.

Nucleophilic Aromatic Substitution Precursors for Bromination

This strategy involves synthesizing a benzothiazole with a leaving group at the C-2 position, which can then be displaced by a bromide ion. A frequent precursor is 2-chlorobenzo[d]thiazole, which can be subjected to nucleophilic aromatic substitution with a bromide source. More versatile is the use of a 2-aminobenzothiazole precursor. The amino group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. The subsequent treatment of this diazonium salt with a copper(I) bromide catalyst, in a Sandmeyer-type reaction, efficiently installs the bromine atom at the C-2 position. This allows for a late-stage introduction of the bromo substituent.

Regioselective Installation of the Propoxy Moiety at C-6 Position

The introduction of the propoxy group at the C-6 position of the benzothiazole ring is another pivotal step that requires high regioselectivity to avoid alkylation at other potential sites.

Etherification Reactions on Hydroxyl-Substituted Benzothiazoles

The most straightforward and widely used method to introduce the propoxy group is the Williamson ether synthesis. This reaction involves the O-alkylation of a 2-bromo-6-hydroxybenzo[d]thiazole precursor with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. The choice of base, such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972), is critical for the reaction's success.

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
1-BromopropanePotassium CarbonateAcetoneReflux85-95
1-IodopropaneSodium HydrideDMFRoom Temperature>90

Alkylation Strategies for Propoxy Group Formation

Beyond the traditional Williamson ether synthesis, other alkylation techniques can be employed. The Mitsunobu reaction offers a powerful alternative, utilizing a phosphine (B1218219) reagent, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to couple propan-1-ol with the 2-bromo-6-hydroxybenzo[d]thiazole. This reaction often proceeds under mild and neutral conditions, which is beneficial for substrates that may be sensitive to the basic conditions of the Williamson synthesis.

Cross-Coupling Approaches for Alkoxy Group Attachment

The introduction of the 6-propoxy group onto the benzothiazole core can be effectively achieved through modern cross-coupling reactions. These methods offer significant advantages in terms of efficiency and substrate scope over classical approaches.

One of the most powerful methods for forming the aryl ether bond is the Buchwald-Hartwig C-O coupling reaction . This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an alcohol. In the context of synthesizing 2-bromo-6-propoxybenzo[d]thiazole, this would typically involve the reaction of 2-bromo-6-hydroxybenzo[d]thiazole with propanol, or more commonly, the coupling of 2,6-dibromobenzothiazole (B1326401) with sodium propoxide. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or a preformed palladium-ligand complex, and a phosphine ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like those from the Buchwald group (e.g., SPhos, XPhos) often providing excellent results. A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the alcohol or to facilitate the catalytic cycle. organic-synthesis.com

Another relevant, albeit more traditional, cross-coupling method is the Ullmann condensation . This copper-catalyzed reaction can also be employed for the synthesis of aryl ethers from aryl halides and alcohols. While it often requires harsher reaction conditions, such as higher temperatures, compared to the Buchwald-Hartwig reaction, it remains a viable option, particularly with the development of more active copper-based catalytic systems.

A classic and straightforward approach for the formation of the propoxy group is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This S_N2 reaction involves the reaction of an alkoxide with an alkyl halide. In this case, the synthesis would start from 2-bromo-6-hydroxybenzo[d]thiazole, which would first be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide would then be reacted with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the desired this compound. chemspider.com The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetone being commonly used.

Reaction Catalyst/Reagents Typical Conditions Key Advantages
Buchwald-Hartwig C-O CouplingPd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), base (e.g., NaOtBu)Anhydrous solvent (e.g., toluene (B28343), dioxane), inert atmosphere, elevated temperatureHigh efficiency, broad substrate scope, milder conditions than Ullmann
Williamson Ether SynthesisBase (e.g., K₂CO₃, NaH), propyl halide (e.g., 1-bromopropane)Polar aprotic solvent (e.g., DMF, acetone), moderate to elevated temperatureWell-established, readily available reagents

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of this compound can be approached from both convergent and divergent perspectives, each offering distinct advantages in terms of efficiency and the potential for library synthesis.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the final stages of the synthesis. For this compound, a plausible convergent route would start with the synthesis of 4-propoxy-2-aminothiophenol. This intermediate could then be subjected to a cyclization reaction to form the benzothiazole ring. For instance, reaction with a suitable source of a "C-Br" synthon, such as cyanogen bromide or through a Sandmeyer-type reaction on a 2-amino-6-propoxybenzothiazole intermediate, would yield the final product. This approach allows for the early introduction of the propoxy group and can be advantageous for optimizing the synthesis of the individual fragments.

In contrast, a divergent synthesis begins with a common core structure that is subsequently functionalized to generate a library of related compounds. A suitable starting material for a divergent synthesis of this compound would be 2,6-dibromobenzothiazole. The synthesis of this precursor has been reported via the bromination of benzothiazole using N-bromosuccinimide. google.com From this dibromo intermediate, a selective functionalization at the 6-position is required. A selective nucleophilic aromatic substitution or a site-selective cross-coupling reaction could potentially be employed to introduce the propoxy group, leaving the 2-bromo substituent intact for further diversification if desired. Achieving high selectivity in such a reaction would be a key challenge, potentially requiring careful control of reaction conditions or the use of specialized catalytic systems.

Strategy Key Starting Materials Key Transformation Advantages
Convergent4-propoxy-2-aminothiophenol, "C-Br" synthonBenzothiazole ring formationEfficient for single target synthesis, early introduction of substituents
Divergent2,6-dibromobenzothiazole, sodium propoxideSelective C-O bond formationAllows for the synthesis of a library of analogs from a common intermediate

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is of growing importance in modern organic synthesis. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free Reaction Protocols

While many of the advanced methods for the synthesis of this compound rely on metal catalysts, there is a growing interest in developing catalyst-free alternatives. For instance, the Williamson ether synthesis, while a classic method, can be considered a catalyst-free reaction in the sense that it does not require a transition metal catalyst. rsc.org Furthermore, research into catalyst-free methods for the formation of the benzothiazole ring itself is ongoing, often involving the reaction of 2-aminothiophenols with various reagents under thermal or microwave conditions. nih.govnih.gov While a specific catalyst-free protocol for the direct synthesis of this compound is not yet established, the development of such a method would be a significant step towards a more sustainable synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. tsijournals.com The etherification step, whether through a Williamson or a Buchwald-Hartwig C-O coupling reaction, can be significantly accelerated by the use of microwave irradiation. The focused heating provided by microwaves can enhance the rate of these reactions, allowing them to be completed in minutes rather than hours. This not only improves efficiency but also reduces energy consumption. For example, microwave-assisted Williamson ether syntheses have been reported to proceed rapidly and in high yields. tsijournals.com

Applications of Eco-Friendly Solvents and Reagents

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional solvents for cross-coupling reactions, such as toluene and dioxane, are often toxic and environmentally harmful. acsgcipr.org Recent research has focused on the use of more environmentally benign solvents for reactions like the Suzuki and Buchwald-Hartwig couplings. nsf.govaidic.it Solvents such as water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective in certain systems. nsf.govaidic.it The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. aidic.it The development of catalytic systems that are active and stable in these green solvents is a key area of research and would be highly beneficial for the sustainable synthesis of this compound.

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 6 Propoxybenzo D Thiazole

Reactivity Profile of the Bromo Substituent at C-2

The key reactive site of 2-Bromo-6-propoxybenzo[d]thiazole is the carbon-bromine bond at the 2-position of the benzothiazole (B30560) ring. The electron-withdrawing nature of the thiazole (B1198619) ring system, particularly the imine nitrogen, renders the C-2 position electrophilic and thus susceptible to a variety of chemical transformations. The bromo substituent is a good leaving group, facilitating both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

No specific studies on the nucleophilic aromatic substitution (SNAr) reactions of this compound have been reported. However, the general reactivity of 2-halobenzothiazoles suggests that the C-2 position is activated towards nucleophilic attack. The SNAr mechanism in such systems involves the addition of a nucleophile to the electron-deficient carbon bearing the halogen, forming a temporary Meisenheimer-like intermediate. The subsequent departure of the bromide ion restores the aromaticity of the thiazole ring.

The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are expected to react readily with this compound, likely under mild to moderate heating. The propoxy group at the C-6 position is an electron-donating group, which might slightly decrease the reactivity of the C-2 position towards nucleophilic attack compared to an unsubstituted 2-bromobenzothiazole (B1268465) by increasing the electron density of the ring system. Nevertheless, the inherent electrophilicity of the C-2 position in the thiazole ring is expected to be the dominant factor.

Table 1: Expected Nucleophilic Aromatic Substitution Reactions of this compound (Hypothetical)

Nucleophile (Nu-H)Expected Product
R-OH (Alcohol)2-Alkoxy-6-propoxybenzo[d]thiazole
R-SH (Thiol)2-(Alkylthio)-6-propoxybenzo[d]thiazole
R₂-NH (Secondary Amine)2-(Dialkylamino)-6-propoxybenzo[d]thiazole

The carbon-bromine bond in this compound is an ideal handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at the C-2 position.

While no specific Suzuki-Miyaura coupling reactions involving this compound are documented, this palladium-catalyzed reaction is widely applied to aryl bromides, including heterocyclic systems. The reaction couples an organoboron reagent (typically a boronic acid or a boronic ester) with an organohalide. rsc.org

The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. rsc.org For this compound, a Suzuki-Miyaura coupling would enable the synthesis of 2-aryl- or 2-vinyl-6-propoxybenzo[d]thiazoles. Research on the Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has demonstrated the feasibility of this transformation on the benzothiazole core, achieving moderate to excellent yields.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExample
Aryl BromideThis compound
Boronic Acid/EsterPhenylboronic acid, Vinylboronic acid
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
SolventToluene (B28343), Dioxane, DMF/Water mixtures

Specific applications of the Stille coupling for this compound have not been reported. The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. It is known for its tolerance to a wide variety of functional groups. The mechanism is similar to the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. This methodology could be employed to introduce alkyl, alkenyl, aryl, and alkynyl groups at the C-2 position of the benzothiazole ring.

There is no published data on the Kumada or Hiyama coupling of this compound. The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. This reaction is highly effective for forming carbon-carbon bonds but requires substrates that are stable to the strongly basic and nucleophilic Grignard reagents.

The Hiyama coupling employs an organosilicon compound as the organometallic partner, requiring an activating agent, usually a fluoride (B91410) source, to facilitate the transmetalation step. It offers an alternative to other cross-coupling methods, particularly when the corresponding organoboron or organotin reagents are difficult to prepare or handle.

The C-Br bond in this compound is also expected to be reactive in other palladium- and copper-catalyzed transformations, although specific examples are not documented. These include the Sonogashira coupling for the introduction of alkyne moieties, the Buchwald-Hartwig amination for the formation of C-N bonds, and the Heck reaction for the synthesis of 2-alkenylbenzothiazoles.

Copper-catalyzed reactions, in particular, have been shown to be effective for the C-H arylation of related heterocycles like benzoxazoles and benzoimidazoles with aryl bromides. This suggests that copper catalysis could also be a viable strategy for functionalizing this compound, potentially through coupling with various nucleophiles.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)

The bromine atom at the 2-position of the benzothiazole ring is a prime site for the formation of organometallic intermediates, such as Grignard and organolithium reagents. These transformations are pivotal for creating carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity of the benzothiazole core.

The generation of a Grignard reagent from a 2-bromothiazole (B21250) compound can be achieved through a halogen-metal exchange reaction. google.com This process typically involves reacting the 2-bromo derivative with a pre-formed Grignard reagent, such as an aliphatic or aromatic Grignard reagent, in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF), or a mixture of THF and toluene. google.com This exchange method is often preferred as it can proceed under milder conditions and with faster reaction rates compared to the direct reaction with magnesium metal. google.com The resulting 2-thiazolyl Grignard reagent can then be reacted with various electrophiles, such as carboxamides, to produce compounds like 2-thiazole carboxaldehydes in high yields. google.com

Similarly, organolithium intermediates can be formed, offering an alternative and sometimes more reactive pathway for further functionalization. These organometallic species are powerful nucleophiles and readily participate in a wide range of chemical reactions, making them valuable tools in organic synthesis.

Chemical Behavior of the Propoxy Group at C-6

Cleavage Reactions of the Ether Linkage

While specific studies on the cleavage of the propoxy group in this compound are not extensively detailed in the provided search results, general principles of ether cleavage can be applied. Ether linkages are typically robust but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3). The choice of reagent and reaction conditions would be critical to selectively cleave the propoxy ether without affecting other functional groups in the molecule.

Reactions at the Terminal Alkyl Chain of the Propoxy Group

The terminal propyl chain of the propoxy group offers a site for potential functionalization, although this is a less commonly explored reactive pathway compared to modifications at the benzothiazole core. Reactions could theoretically include free-radical halogenation at the aliphatic chain, though achieving selectivity would be challenging. More controlled functionalization might be possible through strategic synthetic design starting from a precursor with a functionalized propoxy chain before the formation of the benzothiazole ring.

Electronic Effects of the Propoxy Group on Benzothiazole Ring Reactivity

The propoxy group at the C-6 position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs with the benzene (B151609) ring. This electron-donating nature has a profound impact on the reactivity of the benzothiazole core. It increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution. youtube.com This activating effect is crucial for directing incoming electrophiles to specific positions on the benzene portion of the molecule. The presence of this group can influence the biological activity of benzothiazole derivatives, with studies showing that the nature and position of substituents on the benzene ring can significantly impact pharmacological properties. nih.govnih.gov For instance, in related benzothiazole structures, electron-donating groups have been shown to affect the antiproliferative activity of the compounds. nih.gov

Reactivity of the Benzothiazole Core System

The benzothiazole core is an aromatic heterocyclic system that exhibits its own characteristic reactivity, which is further modulated by the substituents it carries.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions. youtube.com The presence of the electron-donating propoxy group at the C-6 position activates the ring towards electrophilic attack. According to the principles of electrophilic aromatic substitution, the directing effect of the propoxy group would favor substitution at the positions ortho and para to it. In the case of this compound, the positions available for substitution on the benzene ring are C-4, C-5, and C-7. The propoxy group at C-6 would strongly direct incoming electrophiles to the C-5 and C-7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to achieve the desired substitution pattern and to avoid side reactions. For instance, the presence of both a bromine atom and a propoxy group can influence the regioselectivity of these substitutions. cymitquimica.com Studies on related 2-aminobenzothiazole (B30445) derivatives have shown that the nature of the substituent at the 6-position influences the biological activity, highlighting the importance of substitution on the benzene ring. nih.gov

Reactions Involving the Thiazole Nitrogen and Sulfur Atoms

The heteroatoms of the thiazole ring, nitrogen and sulfur, play a crucial role in the reactivity of this compound. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base, while the sulfur atom can undergo oxidation to various oxidation states.

The nitrogen atom in the thiazole ring can be alkylated to form thiazolium salts. nih.gov This reaction typically involves treatment with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. The resulting thiazolium salts are of interest for their potential applications as catalysts.

Interplay of Substituents on Molecular Reactivity and Regioselectivity

The reactivity and the orientation of incoming reactants (regioselectivity) in reactions involving this compound are significantly influenced by the electronic and steric effects of the bromo and propoxy substituents.

The 6-propoxy group and the 2-bromo substituent exert opposing electronic effects on the benzothiazole ring system. The propoxy group, an alkoxy group, is a strong electron-donating group through resonance, increasing the electron density of the benzene ring. libretexts.orgstudymind.co.uk This activating effect makes the benzene portion of the molecule more susceptible to electrophilic aromatic substitution. The lone pairs on the oxygen atom can be delocalized into the aromatic system, particularly enhancing the electron density at the ortho and para positions relative to the propoxy group (positions 5 and 7).

Conversely, the bromine atom at the 2-position is an electron-withdrawing group through its inductive effect, although it has a weak deactivating effect in electrophilic aromatic substitution on the benzene ring. libretexts.org Its primary role in many reactions is that of a leaving group in nucleophilic substitution or as a handle for cross-coupling reactions.

The synergistic effect of the propoxy group activating the benzene ring and the bromo group providing a reactive site for substitution makes this molecule a versatile building block. For instance, in palladium-catalyzed cross-coupling reactions, the electron-donating propoxy group can influence the rate of oxidative addition of the C-Br bond to the palladium catalyst.

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, plays a significant role in the reactivity of this compound. numberanalytics.comyoutube.com The propoxy group, being bulkier than a hydrogen atom, can sterically hinder the approach of reactants to the adjacent positions on the benzene ring. rsc.org This steric bulk can influence the regioselectivity of reactions, for example, by favoring substitution at the less hindered position 5 over position 7 during electrophilic aromatic substitution on the benzene ring.

The conformation of the propoxy group can also influence reaction pathways. While it has relatively free rotation, certain conformations may be more stable and could sterically shield one face of the molecule, directing incoming reagents to the opposite face.

Reaction Mechanisms and Kinetic Studies of Key Transformations

One of the most important reactions of this compound is palladium-catalyzed cross-coupling, such as the Suzuki or Heck reactions. nih.gov The generally accepted mechanism for these reactions involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of the benzothiazole to form a palladium(II) intermediate. nih.gov

Transmetalation (for Suzuki coupling) or Olefin Insertion (for Heck coupling): In a Suzuki coupling, a base-activated organoboron compound transfers its organic group to the palladium(II) complex. In a Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The rate of these reactions can be influenced by the electronic nature of the substituents. The electron-donating propoxy group may facilitate the oxidative addition step.

Nucleophilic aromatic substitution (SNA_r) at the 2-position is another key transformation. Given that the thiazole ring is electron-withdrawing, it can stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack of a nucleophile. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. The rate of this reaction is generally dependent on the strength of the nucleophile and the ability of the ring to stabilize the intermediate. The presence of the electron-donating propoxy group might slightly decrease the rate of nucleophilic aromatic substitution compared to an unsubstituted 2-bromobenzothiazole by donating electron density to the ring, making it less electrophilic.

Below is a table summarizing the expected reactivity based on general principles:

Reaction TypeReagents and ConditionsExpected ProductMechanistic Notes
N-Alkylation Alkyl halide (e.g., CH₃I)2-Bromo-6-propoxy-3-alkylbenzo[d]thiazolium saltNucleophilic attack of the thiazole nitrogen on the alkyl halide. nih.gov
Sulfur Oxidation Mild oxidizing agent (e.g., m-CPBA)This compound 1-oxideElectrophilic attack of the oxidant on the sulfur atom. msu.edu
Suzuki Coupling Arylboronic acid, Pd catalyst, base2-Aryl-6-propoxybenzo[d]thiazoleCatalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov
Heck Coupling Alkene, Pd catalyst, base2-Alkenyl-6-propoxybenzo[d]thiazoleCatalytic cycle involving oxidative addition, olefin insertion, and β-hydride elimination. nih.gov
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., NaOMe)2-Methoxy-6-propoxybenzo[d]thiazoleAddition-elimination mechanism via a Meisenheimer-like intermediate. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Propoxybenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-6-propoxybenzo[d]thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the propoxy group. The substitution pattern on the benzene (B151609) ring influences the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region would likely show three signals corresponding to the protons at positions 4, 5, and 7 of the benzothiazole core. The proton at C7 is anticipated to appear as a doublet due to coupling with the proton at C5. The proton at C5 would likely be a doublet of doublets, coupling to both the C4 and C7 protons. The C4 proton is expected to be a doublet, coupling with the C5 proton. The electron-donating propoxy group at C6 will shield the adjacent protons, causing upfield shifts, particularly for the H5 and H7 protons, compared to unsubstituted 2-bromobenzothiazole (B1268465).

The propoxy group will present three distinct sets of signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The downfield shift of the OCH₂ group is due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.85d8.8H-4
7.30d2.4H-7
7.05dd8.8, 2.4H-5
4.00t6.6O-CH₂-CH₂-CH₃
1.85sextet7.4, 6.6O-CH₂-CH₂-CH₃
1.05t7.4O-CH₂-CH₂-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The chemical shifts are influenced by the nature of the substituents and their position on the benzothiazole ring.

The carbon atom C2, being directly attached to the electronegative nitrogen and bromine atoms, is expected to resonate at a significantly downfield position. The carbons of the benzene ring (C4, C5, C6, C7, C3a, and C7a) will appear in the aromatic region. The C6 carbon, bonded to the propoxy group, will be shifted downfield due to the oxygen atom. The propoxy group carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
158.0C-6
152.5C-7a
138.0C-2
134.0C-3a
127.0C-4
116.0C-5
106.0C-7
70.0O-CH₂-CH₂-CH₃
22.5O-CH₂-CH₂-CH₃
10.5O-CH₂-CH₂-CH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-7, confirming their adjacent positions on the aromatic ring. It would also show correlations between the protons of the propoxy group: OCH₂ with the adjacent CH₂, and that CH₂ with the terminal CH₃.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for C4, C5, C7, and the carbons of the propoxy group by correlating them with their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In this molecule, NOESY could show a correlation between the OCH₂ protons of the propoxy group and the H5 and H7 protons on the aromatic ring, further confirming the substitution pattern and providing information about the preferred conformation of the propoxy group relative to the ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₀BrNOS), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted HRMS Data for this compound

IonCalculated m/z
[C₁₀H₁₀⁷⁹BrNOS]⁺270.9748
[C₁₀H₁₀⁸¹BrNOS]⁺272.9728

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component.

An LC-MS analysis of a sample of this compound would involve passing the sample through an LC column to separate it from any impurities. The eluent from the column would then be introduced into the mass spectrometer. The resulting chromatogram would show a major peak corresponding to the target compound, and the mass spectrum of this peak would display the characteristic molecular ion cluster for a monobrominated compound, confirming its identity. The integration of the peak area in the chromatogram provides a quantitative measure of the compound's purity. This technique is widely used in quality control and reaction monitoring in synthetic chemistry. rsc.orgbldpharm.comresearchgate.net

Analysis of Fragmentation Patterns for Structural Confirmation

A detailed analysis of the mass spectrometry fragmentation patterns for this compound cannot be provided due to the absence of its mass spectrum in the reviewed literature. Typically, for a bromo-substituted compound, the mass spectrum would exhibit a characteristic M and M+2 isotopic pattern for fragments containing bromine, owing to the nearly equal natural abundance of the 79Br and 81Br isotopes. The fragmentation would likely involve the loss of the propoxy group, the bromine atom, and cleavage of the thiazole (B1198619) ring, but the specific fragmentation pathways and the relative abundances of the resulting ions are unknown.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific infrared (IR) spectroscopic data for this compound is not available. A hypothetical IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=N stretching of the thiazole ring, and C-O-C stretching of the propoxy group. The presence of the C-Br bond would also result in a characteristic absorption in the lower frequency region of the spectrum. However, the precise wavenumbers and intensities of these bands are undetermined.

X-ray Crystallography for Definitive Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Therefore, a definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing information, is not possible at this time.

Advanced Spectroscopic Methods for Conformational Analysis and Intermolecular Interactions

Information regarding the use of advanced spectroscopic methods, such as multi-dimensional NMR or rotational spectroscopy, to study the conformational analysis and intermolecular interactions of this compound is not present in the public domain. Such studies would be valuable in understanding the three-dimensional structure and dynamic behavior of the molecule in solution or in the gas phase.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Propoxybenzo D Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Geometry Optimization and Electronic Structure Analysis

No published data available.

Molecular Orbitals and Frontier Orbital Theory Applications

No published data available.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

No published data available.

Computational Prediction of Reactive Sites and Selectivity

No published data available.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

No published data available.

Reaction Pathway Modeling and Transition State Analysis

No published data available.

Structure-Reactivity Relationship (SRR) Studies Using Computational Approaches

The reactivity of a molecule is intrinsically linked to its electronic structure. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to explore these relationships. mdpi.comnih.gov For benzothiazole (B30560) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G+(d,p) or 6-311G(d,p), have been instrumental in elucidating their chemical behavior. scirp.orgscirp.orgmdpi.com

Key parameters derived from computational studies that help in understanding the structure-reactivity relationship include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the Molecular Electrostatic Potential (MEP). scirp.orgnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

Based on studies of other substituted benzothiazoles, we can predict the following for 2-Bromo-6-propoxybenzo[d]thiazole:

The electron-withdrawing bromine at the 2-position is likely to lower the energy of both the HOMO and LUMO orbitals. Substitution at this position has been noted to affect the electronic structure significantly. scirp.org

The electron-donating propoxy group at the 6-position would be expected to raise the energy of the HOMO, potentially counteracting the effect of the bromine to some extent.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govrsc.org For this compound, the MEP would likely show a region of negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the oxygen of the propoxy group, indicating these as potential sites for electrophilic attack. Conversely, positive potential (blue) might be localized around the hydrogen atoms and the bromine atom, suggesting these as sites for nucleophilic interaction. scirp.orgnih.gov

To illustrate the influence of substituents on the reactivity of benzothiazole derivatives, the following table presents hypothetical, yet plausible, quantum chemical parameters for this compound in comparison to the parent benzothiazole and other derivatives, based on trends observed in computational studies of similar compounds. mdpi.com

CompoundHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Benzothiazole-6.5-1.55.0
2-Bromobenzothiazole (B1268465)-6.8-2.04.8
6-Propoxybenzothiazole-6.2-1.34.9
This compound-6.6-1.84.8

This table is generated for illustrative purposes based on established trends in computational chemistry of benzothiazole derivatives.

Investigation of Non-Covalent Interactions within Molecular Assemblies

Non-covalent interactions play a crucial role in determining the supramolecular architecture of crystalline solids and are fundamental to molecular recognition processes. acs.orgnih.gov For this compound, several types of non-covalent interactions are expected to be significant in its molecular assemblies. These can be computationally investigated using methods like Hirshfeld surface analysis and PIXEL calculations. mdpi.com

The key non-covalent interactions anticipated for this molecule include:

Halogen Bonding: The bromine atom at the 2-position can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules. This is a type of σ-hole interaction where a region of positive electrostatic potential exists on the halogen atom opposite to the C-Br bond. nih.gov

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors like -OH or -NH, weaker C-H···N and C-H···O hydrogen bonds can still form, contributing to the stability of the crystal lattice.

π-π Stacking: The aromatic benzothiazole core allows for π-π stacking interactions between adjacent molecules, which are a significant stabilizing force in many aromatic systems.

Computational analysis of similar structures, such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, has demonstrated the importance of such interactions in defining the crystal packing. mdpi.com The interplay of these various non-covalent forces will dictate the final three-dimensional arrangement of this compound molecules in the solid state.

A summary of the potential non-covalent interactions and their characteristics for this compound is presented in the table below.

Type of InteractionDonorAcceptor
Halogen BondC-BrN, O
Hydrogen BondC-HN, O
π-π StackingBenzothiazole ringBenzothiazole ring
van der WaalsAll atomsAll atoms

Future Directions and Emerging Research Avenues in 2 Bromo 6 Propoxybenzo D Thiazole Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of substituted benzothiazoles, including 2-Bromo-6-propoxybenzo[d]thiazole, is an area of continuous development. While traditional methods are established, future research will prioritize the development of more efficient, selective, and sustainable synthetic protocols.

Key areas of advancement include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzothiazole (B30560) derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. wjpr.net Applying microwave-assisted, one-pot, multi-component reactions could provide a rapid and efficient route to novel derivatives starting from or incorporating the this compound core. wjpr.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. Developing flow-based syntheses for this compound and its subsequent transformations would be a significant step towards scalable and automated production.

Novel Catalytic Systems: Research into new catalysts, including transition metal catalysts (e.g., palladium, copper, nickel) and organocatalysts, is crucial. These can enable C-H activation or cross-coupling reactions at the benzothiazole core under milder conditions, with greater functional group tolerance and higher selectivity, reducing the need for protecting groups and multiple synthetic steps.

Photoredox Catalysis: Visible-light-mediated synthesis is an emerging green chemistry approach. A study on the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes demonstrated that an in situ-generated disulfide intermediate can act as a photosensitizer, obviating the need for external additives. organic-chemistry.orgnih.gov Adapting such methodologies could offer a sustainable pathway for creating derivatives from the this compound scaffold.

Synthetic Method Traditional Approach (Example) Potential Novel Approach Anticipated Advantages
Core Synthesis Condensation of 2-amino-5-propoxythiophenol with a brominating agent.Microwave-assisted one-pot synthesis.Reduced reaction time, higher yields, energy efficiency. wjpr.net
Functionalization Harsh conditions for nucleophilic substitution.Palladium-catalyzed cross-coupling in a flow reactor.Milder conditions, improved safety, higher selectivity, scalability.
Derivatization Multi-step reactions with protecting groups.C-H functionalization using photoredox catalysis.Fewer steps, higher atom economy, greener process. organic-chemistry.org

Exploration of Undiscovered Chemical Transformations for Molecular Diversification

The this compound molecule possesses multiple reactive sites, offering significant opportunities for molecular diversification. The bromine atom at the 2-position is a prime handle for a variety of cross-coupling reactions, which can be used to introduce new carbon-carbon and carbon-heteroatom bonds.

Future research will likely explore:

Advanced Cross-Coupling Reactions: While Suzuki, Heck, and Sonogashira couplings are standard, the application of less common but powerful cross-coupling reactions like Buchwald-Hartwig amination (for C-N bond formation), Chan-Lam coupling (for C-O bond formation), and Stille coupling could yield novel families of derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) ring of the benzothiazole core is a highly sought-after transformation. Developing selective methods to functionalize these positions without pre-functionalization would dramatically increase synthetic efficiency.

Decarboxylative and Denitrogenative Couplings: Using carboxylic acids or diazonium salts as coupling partners in place of traditional organometallic reagents represents a greener and often more practical approach to forming new bonds at the 2-position.

Reaction Type Reactant at 2-Position Potential Coupling Partner Resulting Linkage Potential Derivative Class
Buchwald-Hartwig Amination-BrPrimary/Secondary AmineC-N2-Amino-benzothiazoles
Chan-Lam Coupling-BrAlcohol/PhenolC-O2-Oxy-benzothiazoles
Stille Coupling-BrOrganostannaneC-C2-Alkyl/Aryl-benzothiazoles
C-H Arylation-H (on benzene ring)Aryl HalideC-C (Aryl)Di-substituted benzothiazoles

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthetic Route Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For a scaffold like this compound, these technologies can accelerate the discovery of new derivatives and optimize reaction conditions.

Emerging applications include:

Reaction Outcome Prediction: ML models, particularly deep convolutional neural networks trained on vast datasets of chemical reactions, can predict the likely products of a reaction, even for novel combinations of reactants. researchgate.net This can save significant experimental time and resources by identifying promising reactions involving this compound.

Predicting Reaction Barriers: ML models can be trained to predict the activation energies of chemical reactions, which is a critical parameter for determining reaction feasibility. dtu.dk This allows for the rapid screening of potential transformations without the need for computationally expensive quantum mechanical calculations. dtu.dk

Retrosynthesis and Route Design: AI tools can propose complete synthetic pathways to a target molecule derived from this compound. By analyzing known reactions, these systems can suggest multiple routes, helping chemists to devise the most efficient and cost-effective strategy.

QSAR Model Development: Machine learning is effective in building Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For benzothiazoles, a QSAR model could predict the biological activity or material properties of hypothetical derivatives, guiding synthetic efforts toward compounds with the most desirable characteristics. nih.gov

Advancements in in situ Spectroscopic Monitoring and Kinetic Studies of Reactions

A deep understanding of reaction mechanisms and kinetics is essential for optimization and scale-up. The use of in situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur.

Future research will benefit from:

Real-Time Reaction Analysis: Techniques like Fourier Transform Infrared (FTIR) spectroscopy, using probes like ReactIR, can track the concentration of reactants, intermediates, and products in real-time without sampling. mdpi.comnih.gov This provides a "molecular video" of the reaction, enabling precise determination of reaction endpoints and the identification of transient intermediates. mdpi.com

Kinetic Profiling: The data obtained from in situ monitoring can be used to build detailed kinetic models of reactions involving this compound. This knowledge is crucial for optimizing reaction conditions (e.g., temperature, catalyst loading) to maximize yield and minimize impurities.

Mechanistic Elucidation: Spectroscopic studies can provide evidence for proposed reaction mechanisms. For instance, in situ FTIR was used to confirm the formation of diazonium salts as intermediates in the Heck-Matsuda reaction. mdpi.comnih.gov Similar studies on the transformations of this compound could uncover new mechanistic details, leading to more rational reaction design.

Computational Design and Rational Engineering of Novel Benzothiazole Derivatives

Computational chemistry provides powerful tools for designing new molecules with specific properties before they are synthesized in the lab. mdpi.com This in silico approach is becoming indispensable for the rational engineering of new materials and therapeutic agents based on the this compound scaffold.

Key computational strategies include:

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, geometry, and reactivity of this compound and its derivatives. mdpi.com It can predict properties like the HOMO-LUMO energy gap, which relates to the molecule's kinetic stability and reactivity. mdpi.com

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how novel benzothiazole derivatives will bind to a biological target, such as an enzyme or receptor. nih.gov This allows for the design of molecules with potentially higher potency and selectivity. nih.govworldscientific.com

Quantitative Structure-Property Relationship (QSPR): Similar to QSAR, QSPR models use computational descriptors to predict the physical or material properties of new compounds. This could be used to engineer derivatives of this compound with specific optical, electronic, or thermal properties for materials science applications. A 3D-QSAR model was successfully used to guide structural modifications of novel antitumor benzothiazole derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-propoxybenzo[d]thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzo[d]thiazole precursor. For example, propoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of the benzothiazole ring using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Bromination at the 2-position may employ N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Optimization requires careful control of temperature (60–80°C), solvent polarity, and stoichiometry to avoid over-bromination or side reactions. Purity is confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., propoxy -OCH₂CH₂CH₃ splitting patterns) and confirms bromine’s electronic effects on aromatic carbons.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic ratio).
  • FT-IR : Identifies functional groups (C-Br stretch ~550 cm⁻¹, C-O-C stretch ~1200 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement and bond angles, critical for structure-activity studies .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, SW620) to assess IC₅₀ values, followed by apoptosis markers (Annexin V/PI staining) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations using GraphPad Prism .

Advanced Research Questions

Q. How does the propoxy group influence regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The electron-donating propoxy group at the 6-position directs electrophilic substitution to the 2-position via resonance stabilization. For cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine at C2 serves as a handle for palladium-catalyzed coupling with boronic acids. Computational studies (DFT/B3LYP) show that the propoxy group reduces the energy barrier for C2 reactivity by 8–12 kcal/mol compared to unsubstituted analogs .

Q. What contradictory data exist regarding the compound’s mechanism of action in anticancer studies?

  • Methodological Answer : Some studies report mitochondrial apoptosis (e.g., caspase-3 activation ), while others suggest reactive oxygen species (ROS)-mediated necrosis. Discrepancies arise from cell-line-specific responses (e.g., p53 status in HepG2 vs. SW620). Resolving this requires:

  • Metabolomic Profiling : LC-MS/MS to track ROS levels and ATP depletion.
  • siRNA Knockdown : Silencing apoptosis-related genes (e.g., BAX, BCL-2) to isolate pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding sites (e.g., EGFR kinase domain).
  • MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, calculating RMSD and hydrogen-bond persistence.
  • QSAR Models : Correlates substituent effects (e.g., bromine’s electronegativity) with bioactivity using descriptors like logP and polar surface area .

Q. What challenges arise in scaling up the synthesis while maintaining enantiopurity (if applicable)?

  • Methodological Answer : Racemization at the thiazole sulfur can occur under high-temperature conditions. Mitigation strategies include:

  • Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts in asymmetric bromination.
  • Low-Temperature Techniques : Cryogenic reactors (−20°C) to suppress side reactions.
  • Continuous Flow Systems : Enhances reproducibility and reduces thermal gradients .

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